REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:21]=[CH:20][C:8]([S:9]([NH:12][C:13](=[O:19])[CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])(=[O:11])=[O:10])=[CH:7][CH:6]=1)(=O)C.[OH-].[Na+].Cl>O>[C:13]([NH:12][S:9](=[O:10])([C:8]1[CH:7]=[CH:6][C:5]([NH2:4])=[CH:21][CH:20]=1)=[O:11])(=[O:19])[CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(S(=O)(=O)NC(CCCCC)=O)C=C1
|
Name
|
|
Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 3 hours reaction time
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove sulfanilamide
|
Type
|
CUSTOM
|
Details
|
to precipitate the product, N1 -hexanoylsulfanilamide, 37.9 g
|
Type
|
CUSTOM
|
Details
|
This material was recrystallized from hot ethanol (75 mL)
|
Type
|
CUSTOM
|
Details
|
precipitated by addition of 40 mL D.I
|
Type
|
CUSTOM
|
Details
|
water to afford
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)(=O)NS(=O)(C1=CC=C(C=C1)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |